
4-Chloro-6,7-difluoro-2-methylquinazoline
Übersicht
Beschreibung
4-Chloro-6,7-difluoro-2-methylquinazoline is a chemical compound with the molecular formula C9H5ClF2N2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-difluoro-2-methylquinazoline consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6,7-difluoro-2-methylquinazoline is 214.60 g/mol . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Anticancer Agent and Apoptosis Inducer
4-Chloro-6,7-difluoro-2-methylquinazoline derivatives have been identified as potent apoptosis inducers and efficacious anticancer agents. For instance, a study discovered N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a clinical candidate with potent apoptosis-inducing capabilities and high efficacy in various cancer models (Sirisoma et al., 2009).
Catalytic Applications
In the realm of organic synthesis, 4-Chloro-6,7-difluoro-2-methylquinazoline and its derivatives play a role in catalytic reactions. For example, 4-chloroquinazolines were used in the aroylation of aromatic aldehydes, catalyzed by azolium salts, demonstrating their utility in synthetic chemistry (Miyashita et al., 1992).
Photophysical Properties
Research into the photophysical properties of 4-Chloro-6,7-difluoro-2-methylquinazoline derivatives has been conducted. A study synthesized 2-styrylquinazolin-4-ones and their difluoro derivatives, exploring their potential applications in light-emitting materials (Trashakhova et al., 2011).
Tubulin-Polymerization Inhibitors
Certain derivatives of 4-Chloro-6,7-difluoro-2-methylquinazoline have been identified as novel tubulin-polymerization inhibitors, targeting the colchicine site. This has implications for the development of new anticancer drugs (Wang et al., 2014).
DNA-Binding Agents
4-Chloro-6,7-difluoro-2-methylquinazoline derivatives have been studied for their DNA-binding capabilities. This research is significant in understanding how these compounds interact with biological macromolecules and their potential as therapeutic agents (Garofalo et al., 2010).
Synthesis of Key Pharmaceutical Intermediates
These compounds are also important in the synthesis of key intermediates for pharmaceuticals. For instance, 4-amino-2-chloro-6,7-dimethoxyquinazoline is a crucial intermediate in manufacturing anti-hypertensive drugs (Guangshan, 2011).
Corrosion Inhibition
Research has explored the use of quinazoline derivatives in corrosion inhibition. This suggests potential industrial applications in protecting metals from corrosive environments (Kadhim et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloro-6,7-difluoro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c1-4-13-8-3-7(12)6(11)2-5(8)9(10)14-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFBKSMJOVROCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674258 | |
| Record name | 4-Chloro-6,7-difluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-difluoro-2-methylquinazoline | |
CAS RN |
887592-02-1 | |
| Record name | 4-Chloro-6,7-difluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





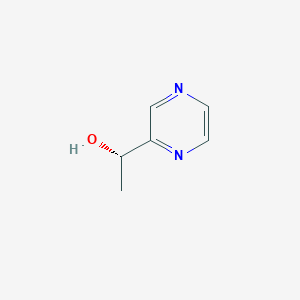
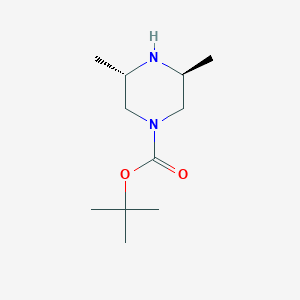
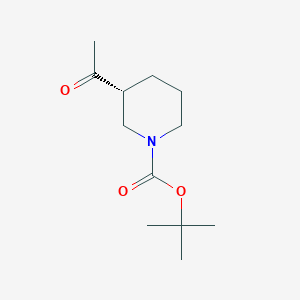
![(2R)-2-{[1-(tert-Butoxycarbonyl)-4-piperidinyl]-oxy}propanoic acid](/img/structure/B1393047.png)
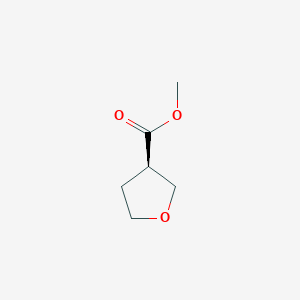
![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)

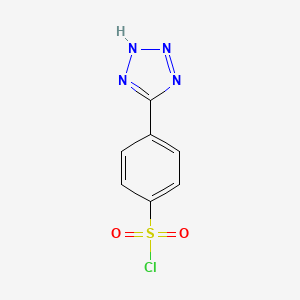

![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)
![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)
![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)